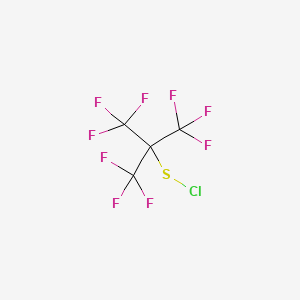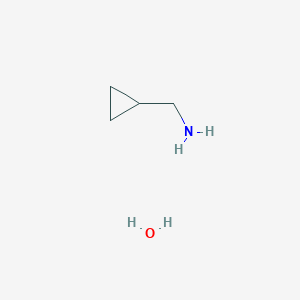
Cyclopropylmethanaminehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylmethanaminehydrate is an organic compound that features a cyclopropane ring attached to a methanamine group, with a hydrate component
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropylmethanaminehydrate can be synthesized through the reduction of cyclopropanecarbonitrile using a sodium borohydride/nickel dichloride system in tetrahydrofuran under nitrogen protection. The reaction is carried out at a temperature range of 20-45°C for 10-18 hours . After the reaction, the mixture is cooled, and the product is extracted and purified through distillation.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cyclopropanecarbonitrile as the starting material, with nickel dichloride and sodium borohydride as reducing agents. The reaction conditions are optimized for large-scale production, ensuring safety, reliability, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethanaminehydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropylmethanone derivatives.
Reduction: Further reduction can lead to the formation of cyclopropylmethanol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Cyclopropylmethanone derivatives.
Reduction: Cyclopropylmethanol.
Substitution: Various substituted cyclopropylmethanamine derivatives.
Scientific Research Applications
Cyclopropylmethanaminehydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of cyclopropylmethanaminehydrate involves its interaction with various molecular targets. The cyclopropane ring imparts strain, making the compound reactive towards nucleophiles and electrophiles. The amine group can form hydrogen bonds and participate in acid-base reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Cyclopropylmethanaminehydrate can be compared with other cyclopropane-containing compounds such as cyclopropylamine and cyclopropylmethanol.
List of Similar Compounds
- Cyclopropylamine
- Cyclopropylmethanol
- Cyclopropylmethylamine
This compound stands out due to its unique combination of functional groups, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C4H11NO |
|---|---|
Molecular Weight |
89.14 g/mol |
IUPAC Name |
cyclopropylmethanamine;hydrate |
InChI |
InChI=1S/C4H9N.H2O/c5-3-4-1-2-4;/h4H,1-3,5H2;1H2 |
InChI Key |
BIVIWWZEIMDEHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


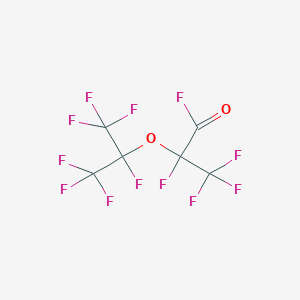
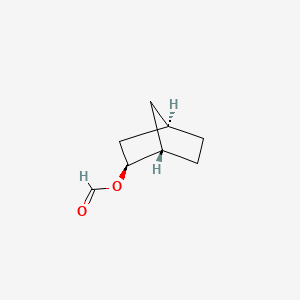
![2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12061954.png)
![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)
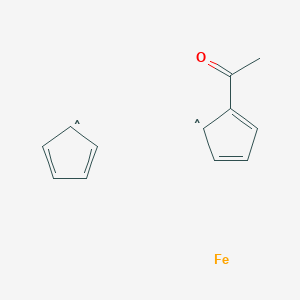
![(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid](/img/structure/B12061962.png)
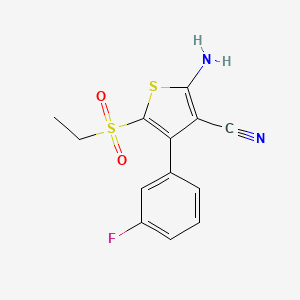
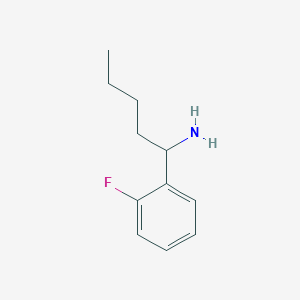

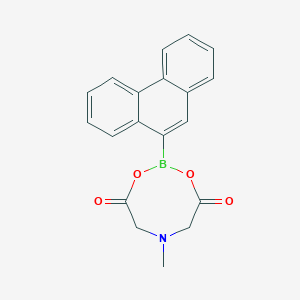

![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)
![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)
